molecular formula C8H6O2 B080719 6-Hydroxybenzofuran CAS No. 13196-11-7

6-Hydroxybenzofuran

Cat. No.: B080719
CAS No.: 13196-11-7
M. Wt: 134.13 g/mol
InChI Key: UVJMVWURCUYFFK-UHFFFAOYSA-N
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Description

6-Hydroxybenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C8H6O2 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJMVWURCUYFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157281
Record name 6-Hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13196-11-7
Record name 6-Hydroxybenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013196117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxybenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Benzofuranol
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

NaBH4 (6.0 g, 160 mmol) was added to a solution of 6-(tert-butyldimethylsilyloxy)benzofuran-3(2H)-one (40.0 g, 151 mmol) in MeOH (800 mL) at room temperature. After stirring at room temperature for 2 h, the reaction mixture was treated with acetone. Subsequently 4N HCl were added to the mixture and the stirring was continued for 3 h at room temperature. The mixture was diluted with water and extracted with ethyl acetate (3×1000 mL). The extract was washed with brine, dried, concentrated in vacuo and purified by column chromatography on silica gel (5-10% ethyl acetate in petroleum ether) to afford the pure product (17.0 g, 85.5% yield). 1H NMR (300 MHz, CDCl3) δ: 7.51 (d, J=2.1, 1H), 7.41 (d, J=8.4, 1H), 7.02 (d, J=1.8, 1H), 6.81 (dd, J=8.4, 2.1, 1H), 6.68 (dd, J=2.1, 0.9, 1H), 5.5 (br s, 1H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40 g
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800 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Yield
85.5%

Synthesis routes and methods II

Procedure details

To a solution of 6-methoxybenzofuran (16.9 g) in collidine (200 ml) was added lithium iodide (30.5 g), and the mixture was refluxed under argon atmosphere for 1 day and cooled. To the mixture was added 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with 2N hydrochloric acid (5 times) and then washed with water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography to give dark brown oil of 6-hydroxybenzofuran (2.9 g).
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 6-hydroxy-2,3-dihydrobenzofuran-3-ol (35.2 g, 0.2 mol) in THF (1.3 L) was added hydrochloric acid (323 mL, 1.0 N). The mixture was stirred at 65° C. for 2 h. After cooling to room temperature, it was diluted with brine (2.0 L), extracted with ethyl acetate (4.0 L), dried over magnesium sulfate, filtered and concentrated. The crude product was purified on a silica gel column, eluting with ethyl acetate (1-30%) in heptane. The final product was collected as light brown solid.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
323 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
brine
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Research has revealed a range of biological activities associated with 6-hydroxybenzofuran derivatives. These include:

  • Antioxidant activity: this compound derivatives, notably 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, exhibit radical scavenging activity against ABTS and DPPH radicals. This activity is attributed to their ability to donate electrons and hydrogen atoms. [, , ]
  • Tyrosinase inhibition: Some derivatives, like 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, demonstrate competitive inhibition of mushroom tyrosinase, an enzyme involved in melanin synthesis. This property makes them potential candidates for skin-whitening agents. [, ]
  • Immunosuppressive activity: Specific this compound derivatives, particularly chalcone derivatives like 3-(4,7-dimethoxy-6-hydroxybenzofuran-5-yl)-1-phenyl-3-oxopropene, have been found to block the voltage-gated potassium channel Kv1.3. This channel plays a crucial role in T-cell activation, making these derivatives potential immunosuppressants for autoimmune diseases. []
  • Antimicrobial activity: Certain this compound derivatives, especially those containing thiazole moieties, display activity against bacteria (e.g., E. coli, F. streptococcus) and fungi (e.g., A. flavus). []
  • Anti-inflammatory and anti-obesity potential: Certain dispiroheterocycles synthesized from this compound display inhibitory effects on amylase and lipase enzymes, suggesting potential applications as anti-inflammatory and anti-obesity agents. []

ANone: this compound is a bicyclic aromatic compound consisting of a benzene ring fused to a furan ring, with a hydroxyl group substituted at the 6th position of the benzofuran core.

    • NMR Spectroscopy (1H and 13C NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and position of the hydroxyl group and other substituents. [, , ]
    • IR Spectroscopy: Identifies functional groups present in the molecule, with characteristic peaks for the hydroxyl group and aromatic ring vibrations. [, , ]
    • Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, further confirming its structure. [, , ]
    • UV Spectroscopy: Reveals the electronic transitions within the molecule and helps in understanding the influence of substituents on the electronic structure of this compound derivatives. [, ]

    A: Comparing Moracin C and Iso-moracin C, both 2-phenyl-benzofurans differing only in the position of a double bond in the phenyl ring, reveals that the double bond's position influences antioxidant activity. []

    • Redox-related antioxidant assays: Moracin C, with the double bond at the conjugation position, exhibits lower IC50 values than Iso-moracin C in assays measuring superoxide radical inhibition, cupric ion reducing power, and DPPH and ABTS radical scavenging. This suggests that conjugation enhances the electron and hydrogen atom donating ability, contributing to stronger redox-related antioxidant activity. []
    • Non-redox antioxidant assays: Both compounds show similar radical adduct formation (RAF) potentials, as evidenced by HPLC-MS analysis. This indicates that the double bond's position doesn't significantly impact their RAF potential. []

    ANone: Several synthetic strategies have been explored for the preparation of this compound and its diverse array of derivatives:

    • Protecting Group-Free Divergent Synthesis: This method provides a streamlined approach for synthesizing 2-bromo-6-hydroxybenzofurans, which serve as versatile intermediates for various benzofuran-based natural products. This one-pot strategy avoids the need for protecting groups, making the synthesis more efficient. []
    • Microwave-Assisted Synthesis: This method has proven effective for synthesizing various this compound derivatives, including 2,3-diphenyl-5-methyl-6-aroylbenzo[1,2-b:5,4-b′]difurans. The use of microwave irradiation accelerates reaction rates and often improves yields compared to conventional heating methods. [, , , ]
    • Phase-Transfer Catalysis (PTC): This approach facilitates the synthesis of complex this compound derivatives, such as 2,6-diaroyl/naphthoyl-3,5-dialkyl/phenyl-benzo[1,2-b:5,4-b']difurans, by enhancing the reactivity of reactants in biphasic reaction mixtures. [, , ]
    • Pechmann Condensation: This classic reaction is widely employed for the synthesis of coumarin derivatives, which can be further modified to obtain this compound-fused coumarins (furocoumarins). This approach has been successfully applied to synthesize various furocoumarin derivatives with potential biological activities. [, , ]
    • McMurry Coupling Reaction: This method allows for the construction of the benzofuran core from readily available starting materials like resorcinol and syringaldehyde. This approach has been employed for the synthesis of Erythribyssin H derivatives. [, ]
    • Vilsmeier-Haack Reaction: This reaction is useful for formylating electron-rich aromatic compounds like this compound, providing access to valuable intermediates for further derivatization. [, ]
    • Claisen Rearrangement: This reaction can be used to introduce allyl groups onto the benzofuran core, which can be further functionalized to obtain a variety of derivatives. []

    ANone: this compound derivatives show promise in material science applications, particularly in developing functional polymers:

    • Thermo-stabilizing Additives for Polystyrene: Studies show that incorporating 6-methacryloxyaurones, synthesized from this compound, into polystyrene significantly enhances the polymer's thermal stability. These additives act by inhibiting the degradation processes, making the modified polystyrene suitable for applications requiring higher temperature resistance. [, ]
    • Photochemical Activities: Methacrylic polymers containing aurone side-groups, derived from this compound, exhibit interesting photochemical properties. These polymers, characterized by 1H NMR and DSC, have potential applications in areas like photoresponsive materials and fluorescent probes. []

    ANone: Structural modifications significantly influence the biological activity of this compound.

    • Type and position of substituents: Adding specific groups, like thiazole moieties, to the benzofuran core can enhance antimicrobial activity. [] The position of the substituents also plays a crucial role. For instance, in 2-phenyl-benzofurans, the presence of a double bond at the conjugation position enhances antioxidant potential. []
    • Derivatization of functional groups: Converting this compound into various derivatives, like esters, amides, and chalcones, significantly alters its pharmacological profile. For example, chalcone derivatives show promising Kv1.3 blocking activity and immunosuppressive potential. [] Prodrug strategies utilizing carbamate moieties have been explored to enhance the oral bioavailability and in vivo efficacy of moracin M, a this compound derivative. []

    ANone: A range of analytical techniques are used for characterizing and quantifying this compound and its derivatives:

    • Chromatographic Techniques (HPLC, TLC): These techniques separate and identify individual compounds within a mixture based on their physicochemical properties. They are particularly useful for analyzing complex mixtures extracted from natural sources or reaction mixtures from synthetic procedures. [, , , ]
    • Spectroscopic Methods (NMR, IR, UV-Vis, Mass Spectrometry): These methods provide detailed structural information, confirming the identity and purity of synthesized compounds. They also aid in understanding the structure-activity relationships of this compound derivatives. [, , , , , , ]
    • X-ray Crystallography: This technique provides precise three-dimensional structural information of crystalline this compound derivatives, offering insights into their molecular geometry and intermolecular interactions. [, ]

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